molecular formula C20H32N6 B14683046 2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] CAS No. 34462-01-6

2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]

Katalognummer: B14683046
CAS-Nummer: 34462-01-6
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: PYMQZCXYORRKSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of two pyrimidine rings substituted with isopropyl groups at positions 4 and 6, connected by a hydrazine bridge

Eigenschaften

CAS-Nummer

34462-01-6

Molekularformel

C20H32N6

Molekulargewicht

356.5 g/mol

IUPAC-Name

1,2-bis[4,6-di(propan-2-yl)pyrimidin-2-yl]hydrazine

InChI

InChI=1S/C20H32N6/c1-11(2)15-9-16(12(3)4)22-19(21-15)25-26-20-23-17(13(5)6)10-18(24-20)14(7)8/h9-14H,1-8H3,(H,21,22,25)(H,23,24,26)

InChI-Schlüssel

PYMQZCXYORRKSC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=NC(=N1)NNC2=NC(=CC(=N2)C(C)C)C(C)C)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further modify the hydrazine bridge or the pyrimidine rings.

    Substitution: The isopropyl groups on the pyrimidine rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Hydrazine and sodium borohydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] involves its ability to interact with metal ions and other molecules through its hydrazine and pyrimidine moieties. The compound can form stable complexes with metal ions, which can then participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine] is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and physical properties. The hydrazine bridge also provides distinct coordination chemistry compared to other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.